N-Acetoxy-IQ

DNA Adduct Formation Metabolic Activation Toxicology

N-Acetoxy-IQ is a direct-acting acetoxy ester that bypasses metabolic activation, providing 6-fold enhanced DNA binding vs. N-hydroxy-IQ. Essential for generating defined dG-C8-IQ adduct standards and studying NAT2-independent genotoxicity. Ideal for supF mutagenesis assays and GST detoxification studies. Procurement ensures reproducible, high-yield adduct formation without metabolic variability.

Molecular Formula C13H12N4O2
Molecular Weight 256.26 g/mol
CAS No. 115722-78-6
Cat. No. B055032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetoxy-IQ
CAS115722-78-6
SynonymsN-Acetoxy-IQ
Molecular FormulaC13H12N4O2
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCC(=O)ONC1=NC2=C(N1C)C=CC3=C2C=CC=N3
InChIInChI=1S/C13H12N4O2/c1-8(18)19-16-13-15-12-9-4-3-7-14-10(9)5-6-11(12)17(13)2/h3-7H,1-2H3,(H,15,16)
InChIKeyZNLLBBZONQYLII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetoxy-IQ (CAS 115722-78-6): A Direct-Acting Genotoxic Tool for Heterocyclic Amine Carcinogenesis Studies


N-Acetoxy-IQ (CAS 115722-78-6) is a synthetic, direct-acting acetoxy ester derivative of the heterocyclic aromatic amine (HAA) food mutagen IQ (2-Amino-3-methylimidazo[4,5-f]quinoline). It serves as the ultimate, reactive electrophilic intermediate in the metabolic activation pathway of IQ, bypassing the requirement for enzymatic bioactivation [1]. The compound is characterized by an acetoxy group (-OCOCH₃) attached to the nitrogen of the imidazoquinoline core, which confers high electrophilicity and enables it to spontaneously form covalent DNA adducts upon contact with nucleophilic sites, primarily on guanine residues [2]. As such, N-Acetoxy-IQ is a critical and widely used tool in toxicology, genotoxicity, and cancer research for directly inducing and studying the molecular lesions responsible for HAA-induced mutagenesis and carcinogenesis .

Why N-Acetoxy-IQ (CAS 115722-78-6) Cannot Be Replaced by Its Proximate Precursors or Analogs


The genotoxic potency of N-Acetoxy-IQ is not interchangeable with its metabolic precursor, N-hydroxy-IQ, or the parent amine, IQ, due to fundamental differences in their reactivity and activation requirements. While IQ requires a two-step enzymatic bioactivation cascade involving cytochrome P450 (e.g., CYP1A2) N-hydroxylation followed by N-acetyltransferase (NAT1/2)-catalyzed O-acetylation to form the reactive ester, N-Acetoxy-IQ is a pre-activated, direct-acting electrophile [1]. Crucially, N-hydroxy-IQ, the immediate precursor, exhibits a specific mutagenic activity of 2 × 10⁴ revertants/nmol in Salmonella TA98 but shows limited direct DNA binding without further enzymatic conversion [2]. In stark contrast, the in situ formation of N-Acetoxy-IQ enhances DNA binding by 6-fold over N-hydroxy-IQ alone at neutral pH, underscoring that O-acetylation is a rate-limiting and potency-determining step that is bypassed when using the pre-formed acetoxy derivative [1]. Substituting N-Acetoxy-IQ with an analog like N-Acetoxy-MeIQx or N-Acetoxy-PhIP is also inappropriate, as these compounds produce distinct DNA adduct spectra, mutation profiles, and exhibit differential susceptibility to detoxification by glutathione S-transferases (GSTs), making cross-class extrapolation of experimental results unreliable [3] [4].

N-Acetoxy-IQ (CAS 115722-78-6): Quantitative Evidence for Differentiated Performance and Utility


Direct-Acting DNA Binding: 6-Fold Enhancement Over Proximate Carcinogen N-Hydroxy-IQ

N-Acetoxy-IQ demonstrates a critical and quantifiable enhancement in DNA binding capacity compared to its immediate metabolic precursor, N-hydroxy-IQ. In vitro studies show that the in situ generation of N-Acetoxy-IQ from N-hydroxy-IQ and acetic anhydride results in a 6-fold increase in covalent binding to calf thymus DNA at neutral pH (pH 7) [1]. This substantial difference highlights that the O-acetylation step is a major determinant of genotoxic potency and that the pre-formed acetoxy ester is essential for achieving high adduct levels in experimental systems lacking the requisite acetyltransferase activity.

DNA Adduct Formation Metabolic Activation Toxicology Carcinogenesis

Defined DNA Adduct Profile: ~75% dG-C8-IQ Adduct Formation Under Standard Postlabeling

N-Acetoxy-IQ yields a highly characteristic and quantifiable DNA adduct profile distinct from its N-acetoxy analogs. In vitro modification of calf thymus DNA with N-Acetoxy-IQ, followed by 32P-postlabeling analysis under conditions of excess ATP, results in the formation of N-(deoxyguanosin-8-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-C8-IQ) as the predominant lesion, accounting for approximately 75% of the total adducts detected, while the N²-guanine adduct (dG-N2-IQ) constitutes approximately 7% [1]. This ratio is a reproducible signature of N-Acetoxy-IQ, enabling precise identification and quantitation of its specific genotoxic impact.

32P-Postlabeling DNA Adductomics Biomarkers Carcinogenesis

Resistance to GST-Mediated Detoxification: A Unique Feature Among HAA Reactive Esters

Unlike its close analog N-Acetoxy-PhIP, the covalent DNA binding of N-Acetoxy-IQ is uniquely resistant to inhibition by glutathione S-transferases (GSTs). In vitro experiments demonstrated that the addition of human or rat GSTs had no effect on the DNA binding of N-Acetoxy-IQ or N-Acetoxy-MeIQx. In stark contrast, the DNA binding of N-Acetoxy-PhIP was strongly inhibited by 90% in the presence of human GST A1-1 and glutathione (GSH) [1]. While GSH alone inhibited N-Acetoxy-IQ binding by 40%, the complete lack of effect from the GST enzyme complex is a distinctive and therapeutically relevant biochemical property [1].

Glutathione S-Transferase Detoxification Chemoprevention Organotropism

In Vivo Relevance Confirmed: Adduct Profile in Monkeys Matches In Vitro N-Acetoxy-IQ Signature

The physiological relevance of N-Acetoxy-IQ as the ultimate carcinogenic metabolite is confirmed by in vivo studies. The three principal guanine adducts formed in vitro by the reaction of N-Acetoxy-IQ with DNA were chromatographically identical to the adducts isolated from the livers of cynomolgus monkeys chronically fed the parent compound, IQ [1]. In both the in vitro reaction with N-Acetoxy-IQ and the in vivo samples, the C8-guanine adduct was the predominant lesion, comprising approximately 65% of the total adduct levels in DNA [1]. This direct correspondence validates the use of the synthetic N-Acetoxy-IQ ester as a faithful proxy for studying the molecular events downstream of metabolic activation in vivo.

In Vivo-In Vitro Correlation Metabolic Activation Primate Model Biomonitoring

Mutational Signature: Predominant Induction of G:C → T:A Transversion Mutations in Human Cells

N-Acetoxy-IQ induces a specific and quantifiable mutational signature in human cells, which differs from that of its N-Acetoxy-PhIP analog. In the supF shuttle vector assay replicated in repair-proficient human fibroblasts, N-Acetoxy-IQ-induced mutations were overwhelmingly (85-93%) base substitutions, with >97% occurring at guanine bases [1]. The predominant mutation type was G:C → T:A transversions, accounting for 59-72% of all base substitution mutations, followed by G:C → A:T transitions (19-27%) [1]. While the broad class of mutations is similar to N-Acetoxy-PhIP, the fine-scale sequence context and mutation spectra were distinct, confirming that adduct processing and mutagenic outcomes are compound-specific [1].

Mutagenesis Shuttle Vector DNA Repair Mutation Spectrum

N-Acetoxy-IQ (CAS 115722-78-6): Defined Application Scenarios for Scientific and Industrial Procurement


Direct Induction of DNA Adducts for 32P-Postlabeling and Mass Spectrometry Biomarker Development

N-Acetoxy-IQ is the gold-standard tool for generating a reproducible, high-yield, and well-characterized panel of IQ-specific DNA adducts in vitro. As established in Section 3, it produces a defined adduct spectrum with dG-C8-IQ as the major lesion (~75%). Researchers should procure this compound to create authentic adduct standards for the development and validation of analytical methods like 32P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is essential for accurately quantifying IQ-DNA adducts as biomarkers of exposure in human tissues or in animal models used for dietary intervention studies [1].

Enzyme-Independent Cell-Based Genotoxicity and Mutagenesis Assays

To eliminate the confounding variable of variable cellular metabolism (e.g., CYP1A2 and NAT2 expression), N-Acetoxy-IQ is the preferred compound for inducing DNA damage in cell culture models. Its direct-acting nature, providing a 6-fold enhancement in DNA binding over N-hydroxy-IQ (Section 3), ensures a robust and consistent genotoxic response. It is specifically indicated for use in the supF shuttle vector assay or similar mammalian cell mutagenesis systems to define the precise mutational signature of IQ-derived adducts (G:C → T:A transversions), independent of metabolic capacity [2]. This application is crucial for studies on DNA repair mechanisms and translesion synthesis.

Investigating GST-Independent Pathways of Carcinogen Detoxification and Chemoprevention

As demonstrated in Section 3, N-Acetoxy-IQ is uniquely resistant to GST-mediated detoxification (0% inhibition), in contrast to N-Acetoxy-PhIP. This property makes it an essential control compound for studies aimed at dissecting the role of the GST/GSH pathway in protecting against HAA-induced genotoxicity. Procurement of N-Acetoxy-IQ allows researchers to use it as a 'GST-resistant' probe to benchmark the efficacy of other chemopreventive agents or to study alternative detoxification pathways, such as hydrolysis to N-hydroxy-IQ, without interference from GST conjugation [3].

Mechanistic Studies on the Role of NAT2 Acetylator Polymorphism in Cancer Risk

The formation of N-Acetoxy-IQ from N-hydroxy-IQ is catalyzed by NAT2, an enzyme with well-known genetic polymorphisms linked to differential cancer susceptibility. This compound is the direct, downstream product of that enzymatic step. Therefore, it is the appropriate agent for 'bypass' experiments designed to understand the functional consequences of the NAT2 polymorphism. By treating cells that express different NAT2 alleles with N-Acetoxy-IQ, researchers can determine whether the observed differences in DNA damage and mutagenesis are due solely to the formation of this ultimate reactive ester, thus isolating the role of NAT2's O-acetyltransferase activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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